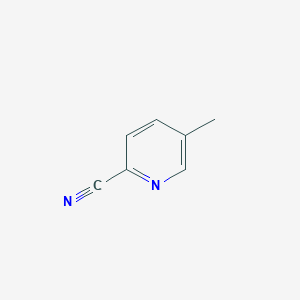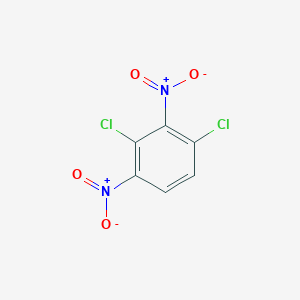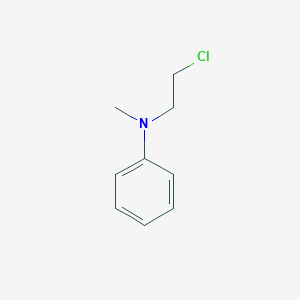
Pollinastanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pollinastanol belongs to the class of organic compounds known as 3-hydroxysteroids. These are steroids carrying a hydroxyl group at the 3-position of the steroid backbone. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in dandelion. This makes this compound a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Cholesterol Conversion
Pollinastanol has been studied for its role in the biosynthesis of cholesterol. Research by Devys, Alcaide, and Barbier (1969) found that this compound is incorporated into cholesterol by tobacco leaves, highlighting its potential involvement in sterol metabolism and biosynthesis pathways in plants (Devys, Alcaide, & Barbier, 1969).
Liquid Crystalline Properties
Atallah and Nicholas (1973) explored the liquid crystalline properties of this compound, noting its ability to exhibit cholesteric and smectic mesophases when esterified with certain fatty acids. This unique property is attributed to its distinctive structure, which may have implications for materials science and the understanding of naturally occurring liquid crystals (Atallah & Nicholas, 1973).
Stereoselective Synthesis
The stereoselective synthesis of this compound's A, B, C-ring system was demonstrated by Kametani et al. (1986), which could have significance in synthetic chemistry and the production of complex sterol-like molecules (Kametani, Toya, Tsubuki, Kawai, & Honda, 1986).
Structural Determination
Ducruix and Pascard-Billy (1976) determined the crystal structure of this compound acetate, providing valuable insights into the molecular structure of this sterol, which is essential for understanding its biochemical and physical properties (Ducruix & Pascard-Billy, 1976).
Intestinal Absorption Studies
Zhang Guanqun (2011) studied the in-vivo intestinal absorption of this compound in rats, comparing it with other sterols. This research is crucial for understanding the metabolic fate and potential health impacts of dietary sterols, including this compound (Zhang Guanqun, 2011).
Chemotaxonomic Value in Trigonella
Brenac and Sauvaire (1996) explored the chemotaxonomic value of sterols, including this compound, in the genus Trigonella. Their research helps in the classification and understanding of plant species based on chemical composition (Brenac & Sauvaire, 1996).
Eigenschaften
CAS-Nummer |
1912-66-9 |
|---|---|
Molekularformel |
C28H48O |
Molekulargewicht |
400.7 g/mol |
IUPAC-Name |
(1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-12-13-26(5)24-10-9-21-17-22(29)11-14-27(21)18-28(24,27)16-15-25(23,26)4/h19-24,29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
HXQRIQXPGMPSRW-WVVGHYSUSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
melting_point |
111-112°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


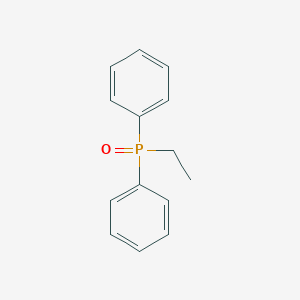



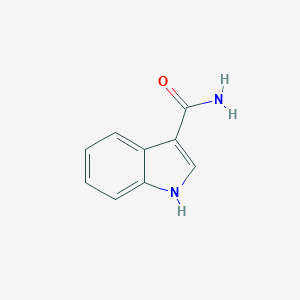
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
